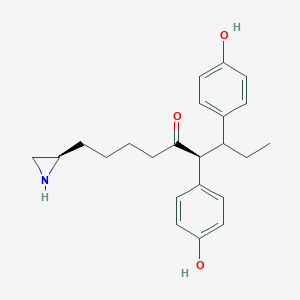
Di(azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiramycin II is a macrolide antibiotic produced by various species of Streptomyces. It is part of the spiramycin complex, which includes Spiramycin I and Spiramycin III. This compound is known for its antibacterial and antiparasitic properties, making it effective against a range of bacterial infections and parasites .
Preparation Methods
Synthetic Routes and Reaction Conditions: Spiramycin II is typically produced through fermentation by the bacterium Streptomyces ambofaciens. The fermentation process involves cultivating the bacteria in a nutrient-rich medium under controlled conditions. The production of Spiramycin II can be enhanced by optimizing the fermentation conditions, such as temperature, pH, and nutrient concentration .
Industrial Production Methods: In industrial settings, the production of Spiramycin II involves large-scale fermentation followed by extraction and purification processes. The fermentation broth is first filtered to remove the bacterial cells, and the filtrate is then subjected to various purification steps, including solvent extraction, crystallization, and chromatography, to isolate Spiramycin II .
Chemical Reactions Analysis
Types of Reactions: Spiramycin II undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy or to study its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize Spiramycin II.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce Spiramycin II.
Substitution: Various nucleophiles can be used in substitution reactions to replace specific functional groups in Spiramycin II.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Spiramycin II can lead to the formation of oxidized derivatives with altered biological activity .
Scientific Research Applications
Spiramycin II has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationship of macrolide antibiotics.
Biology: Spiramycin II is employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Industry: Spiramycin II is used in the pharmaceutical industry for the production of antibiotic formulations.
Mechanism of Action
Spiramycin II exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of the bacterial ribosome, preventing the translocation of peptidyl-tRNA from the A-site to the P-site. This inhibition blocks the elongation of the peptide chain, leading to stunted cell growth and eventual bacterial cell death .
Comparison with Similar Compounds
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different spectrum of activity.
Clarithromycin: A derivative of erythromycin with improved acid stability and broader antibacterial activity.
Azithromycin: Known for its extended half-life and enhanced tissue penetration compared to other macrolides.
Uniqueness of Spiramycin II: Spiramycin II is unique due to its specific activity against certain parasites, such as Toxoplasma gondii, which is not commonly seen with other macrolides. Additionally, its production through fermentation by Streptomyces ambofaciens adds to its distinctiveness .
Properties
CAS No. |
100079-42-3 |
|---|---|
Molecular Formula |
C7H12N2O |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
bis(azetidin-1-yl)methanone |
InChI |
InChI=1S/C7H12N2O/c10-7(8-3-1-4-8)9-5-2-6-9/h1-6H2 |
InChI Key |
LPIWHQJSFGHODR-UHFFFAOYSA-N |
SMILES |
C1CN(C1)C(=O)N2CCC2 |
Canonical SMILES |
C1CN(C1)C(=O)N2CCC2 |
Synonyms |
Azetidine,1,1-carbonylbis-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




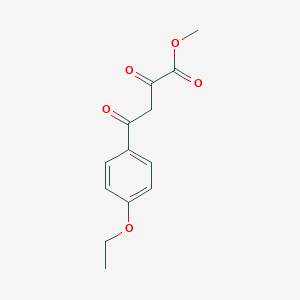
![N-[5-amino-2-[3-(aminomethyl)-4,5,6-trihydroxyoxan-2-yl]oxy-4-[3,5-dihydroxy-6-(hydroxymethyl)-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-3-hydroxycyclohexyl]hexadecanamide](/img/structure/B35337.png)
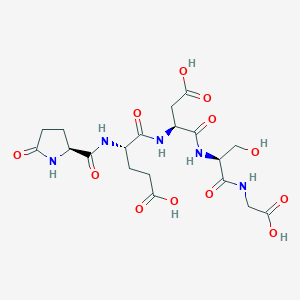
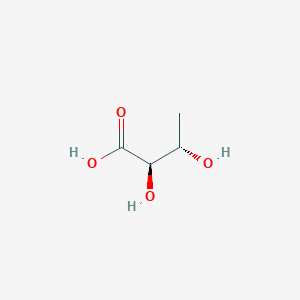
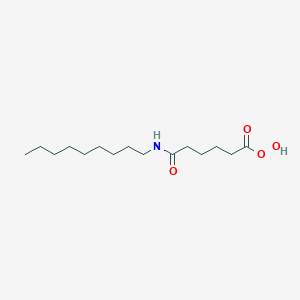

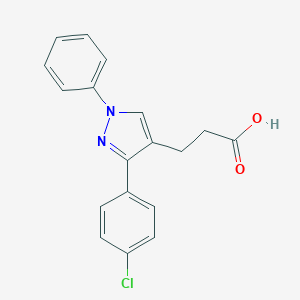
![[(2R,3R,4S,5R,6R)-6-[[(1R,3R,4R,5R,6R)-4,5-dihydroxy-2,7-dioxabicyclo[4.2.0]octan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3-hydroxy-2-tetradecyloctadecanoate](/img/structure/B35352.png)
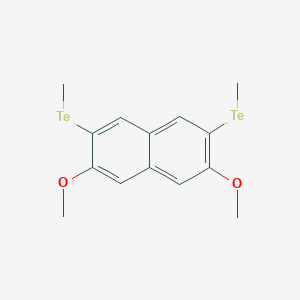
![1-(Ethylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B35356.png)

